molecular formula C14H10Br2O2 B1623003 1,2-bis(4-bromophenyl)-2-hydroxyethanone CAS No. 4254-18-6

1,2-bis(4-bromophenyl)-2-hydroxyethanone

Cat. No.: B1623003
CAS No.: 4254-18-6
M. Wt: 370.03 g/mol
InChI Key: NKUPPQSXKJCXSU-UHFFFAOYSA-N
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Description

4,4’-Dibromobenzoin: is an organic compound with the molecular formula C14H10Br2O2 . It is a derivative of benzoin, where two bromine atoms are substituted at the 4 and 4’ positions of the benzoin molecule. This compound is known for its pale orange to pale brown solid form and has a melting point of 97-99°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzoin can be synthesized through the bromination of benzoin. The process involves the reaction of benzoin with bromine in the presence of a suitable solvent like chloroform or methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromobenzoin follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromobenzoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1,2-bis(4-bromophenyl)-2-hydroxyethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
  • Reduction: The carbonyl group can be reduced to yield alcohols.
  • Substitution Reactions: The bromine atoms can engage in nucleophilic substitution reactions.

These properties make it a valuable building block in organic synthesis and pharmaceutical chemistry .

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. Notably, it has shown inhibitory effects on mammalian carboxylesterases (CEs), enzymes involved in drug metabolism and detoxification processes. The inhibition constants (K_i) for this compound against various CEs are as follows:

EnzymeK_i (nM)
Human Intestinal CE (hiCE)2700
Human Liver CE (hCE1)7200
Rabbit Liver CE (rCE)Not active

These findings suggest that while the compound shows promise against certain human enzymes, its efficacy varies across different species .

Pharmaceutical Applications

Due to its biological activity, this compound is being explored for potential applications in drug development. The presence of bromine enhances its reactivity and biological activity, making it a candidate for the development of new pharmaceuticals targeting various diseases .

Material Science

In materials science, this compound has been investigated for its role in enhancing the performance of semiconductors. For instance, it has been utilized as a doping agent in metal halide perovskite solar cells. Doping with small molecules like this compound can improve charge transport properties and overall efficiency of solar cells by facilitating hole extraction and reducing charge recombination .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study demonstrated its potential as an effective inhibitor for human intestinal carboxylesterases, which could have implications for drug formulation and metabolism.
  • Another research paper highlighted its role in biotransformation processes using microorganisms like Nostoc minutum, showcasing its utility in green chemistry approaches to synthesize hydroxylated derivatives from halogenated substrates .

Mechanism of Action

The mechanism of action of 4,4’-Dibromobenzoin involves its reactivity due to the presence of bromine atoms. These atoms make the compound more susceptible to nucleophilic attacks, facilitating various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation or reduction .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dibromobenzoin is unique due to its specific substitution pattern and the resulting chemical properties. Its dual bromine substitution makes it particularly useful in reactions requiring selective bromination .

Biological Activity

1,2-bis(4-bromophenyl)-2-hydroxyethanone is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by two 4-bromophenyl groups linked to a central 2-hydroxyethanone moiety. Its molecular formula is C14H10Br2O2C_{14}H_{10}Br_2O_2 with a molecular weight of approximately 370.04 g/mol. The presence of bromine substituents enhances its reactivity and potential biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to interact with microbial cell membranes, leading to cell disruption and death.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties . Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibiting AChE can be beneficial in treating conditions like Alzheimer's disease. Studies report Ki values for related compounds in the range of 22.13 ± 1.96 nM to 62.11 ± 6.00 nM against AChE, indicating strong inhibitory potential .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study tested the compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 100 µg/mL.
  • Enzyme Inhibition : In a comparative study of various phenolic compounds, this compound was found to have a competitive inhibition mechanism against AChE. The study utilized Lineweaver–Burk plots to determine kinetic parameters, confirming its potential as a lead compound for further drug development targeting neurodegenerative diseases .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Condensation Reactions : Utilizing brominated phenols and acetophenones in condensation reactions has been a common method.
  • Functional Group Modification : The bromine substituents can be modified or replaced to explore structure-activity relationships further.

Comparative Analysis with Analog Compounds

The biological activity of this compound is significantly influenced by the presence of bromine atoms compared to similar compounds without halogen substituents:

Compound NameStructure FeaturesBiological Activity
1,2-Bis(4-chlorophenyl)-2-hydroxyethanoneChlorine instead of BromineReduced reactivity
1,2-Bis(phenyl)-2-hydroxyethanoneNo halogen substituentsLacks enhanced activity
1,2-Bis(3-bromophenyl)-2-hydroxyethanoneBromine at a different positionVariation in properties
1,2-Bis(4-fluorophenyl)-2-hydroxyethanoneFluorine substituentsAltered interactions

This table illustrates how variations in halogen substituents can significantly influence the chemical properties and biological activities of similar organic molecules.

Properties

IUPAC Name

1,2-bis(4-bromophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUPPQSXKJCXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398098
Record name 4,4'-dibromobenzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-18-6
Record name 4,4'-dibromobenzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(4-BROMOPHENYL)-2-HYDROXYETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzaldehyde (25.0 g, 0.135 mol), 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (1.70 g, 0.0068 mol) and triethylamine (4.10 g, 0.0405 mol) in ethanol (125 mL) is stirred at room temperature for 60 hours. The reaction mixture is concentrated to dryness, then taken up in CH2Cl2 (150 mL), washed with 1 M HCl and saturated aqueous NaHCO3 and dried (Na2SO4), then concentrated, giving 25.2 g (100 percent) of a viscous yellow oil which solidifies upon standing at room temperature. 1H NMR (CDCl3) δ 7.73 (d, J=8.5 Hz, 2H), δ 7.52 (d, J=8.5 Hz, 2H), 7.44 (d, J=8.2 Hz, 2H), 7.17 (d, J=8.2 Hz, 2H) 13C NMR (CDCl3) δ 197.33, 137.56, 132.33, 132.13, 131.90, 130.43, 129.46, 129.31, 122.93, 75.68.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.